molecular formula C17H16N2O5 B2790270 2-{[4-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl 4-aminobenzoate CAS No. 931239-21-3

2-{[4-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl 4-aminobenzoate

Cat. No.: B2790270
CAS No.: 931239-21-3
M. Wt: 328.324
InChI Key: HEQMJPXIKYLJPE-UHFFFAOYSA-N
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Description

“2-{[4-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl 4-aminobenzoate” is a chemical compound with the molecular formula C17H16N2O5. It is also known as “4-[2-(4-氨基苯基)羰氧基乙酰基氨基]苯甲酸甲酯” in Chinese .

Mechanism of Action

Target of Action

It is known that this compound belongs to the class of organic compounds known as aminobenzoic acids . These compounds are benzoic acids containing an amine group attached to the benzene moiety . Therefore, it can be inferred that the compound might interact with biological targets that typically interact with aminobenzoic acids.

Pharmacokinetics

The compound’s predicted properties such as boiling point, density, and pka value can provide some insights into its pharmacokinetic behavior. For instance, the compound’s high boiling point suggests that it might have a relatively low volatility, which could affect its absorption and distribution. Its density and pKa value might influence its solubility and ionization state, respectively, which could further impact its absorption, distribution, metabolism, and excretion.

Action Environment

For instance, the compound’s predicted pKa value suggests that its ionization state, and hence its interaction with its targets, might be influenced by the pH of its environment .

Properties

IUPAC Name

[2-(4-methoxycarbonylanilino)-2-oxoethyl] 4-aminobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-23-16(21)11-4-8-14(9-5-11)19-15(20)10-24-17(22)12-2-6-13(18)7-3-12/h2-9H,10,18H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQMJPXIKYLJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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